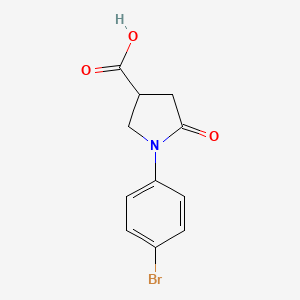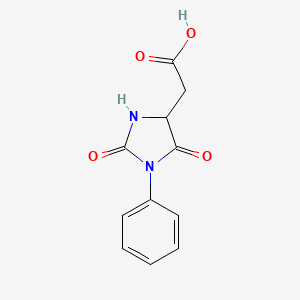
Perfluorobutyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The first paper describes the synthesis of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers, which are a new class of fluorosiloxane polymers. These polymers have a well-defined linear structure with alternating disiloxanyl-p-phenylene and (cis/trans)-1,2-disubstituted perfluorocyclobutyl ether linkages. The synthesis involves the formation of an aryl Grignard reagent, followed by the high-yield synthesis of intermediates and the thermal cyclopolymerization to produce a clear, flexible, and thermally stable elastomeric film .
Molecular Structure Analysis
While the molecular structure of perfluorobutyloxirane is not discussed, the structure of related PFCB polymers is detailed in the first paper. These polymers consist of a linear backbone with perfluorocyclobutyl ether linkages, which contribute to their stability and unique properties. The presence of siloxane in the polymer chain is likely to affect the flexibility and thermal properties of the material .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of perfluorobutyloxirane. However, the synthesis of related fluoropolymers suggests that perfluorinated chemicals can undergo reactions such as dehydrogenative hydrolysis and cyclopolymerization, which are used to create complex polymer structures with desirable physical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorobutyloxirane are not directly reported in the papers. However, the properties of other PFCs are discussed. For example, the cytotoxicity of various PFCs was assessed in human placental cells, with longer-chain PFCs showing significant cytotoxicity. The uptake of these chemicals by cells was related to their chain length, and they were found to interfere with cellular lipid patterns and inhibit aromatase activity . Another study evaluated the developmental neurotoxicity of PFCs in vitro, finding that different PFCs had varying effects on neurodevelopment, with some promoting differentiation into specific neurotransmitter phenotypes and others suppressing differentiation .
Relevant Case Studies
The second paper provides a case study on the differential toxicity of PFCs in human placental cells, highlighting the potential health risks associated with exposure to these chemicals. The study found that longer-chain PFCs were more cytotoxic and had a higher uptake by cells. Additionally, certain PFCs were found to inhibit aromatase activity, which could have implications for endocrine function .
The third paper presents a case study on the developmental neurotoxicity of PFCs using an in vitro model with PC12 cells. The study showed that different PFCs had distinct effects on cell differentiation and viability, suggesting that they could have diverse impacts on neurodevelopment .
Applications De Recherche Scientifique
Imaging Enhancement
- Photoacoustic and Ultrasound Imaging : Perfluorocarbon (PFC) nanodroplets, including compounds like Perfluorobutyloxirane, enhance photoacoustic and ultrasound imaging. They provide improved contrast in these imaging modalities, demonstrating potential for various medical and diagnostic applications (Hannah et al., 2014).
Medical Applications
- Blood Substitute and Organ Preservation : Perfluorocarbon compounds like Perfluorane, a blood substitute with multifunctional properties, show promise in modulating antioxidant systems in organs and preserving organ vitality (Zhukova et al., 2006). These compounds also aid in organ preservation during transplantation, highlighting their potential in medical applications (Hosgood & Nicholson, 2010).
Environmental Impact
- Biodegradation and Environmental Fate : Research on the environmental biodegradability of perfluoroalkyl chemicals, which include derivatives of Perfluorobutyloxirane, helps in understanding their environmental fate and effects. This is crucial for assessing the long-term impact of these compounds on ecosystems and human health (Liu & Avendaño, 2013).
Cellular and Biological Effects
- In Vitro Neurotoxicity Modeling : Studies on the developmental neurotoxicity of perfluorinated chemicals, including perfluorobutane sulfonate, reveal varying impacts on neurodevelopment. These findings underscore the importance of understanding the differential effects of perfluorinated compounds on the brain and nervous system (Slotkin et al., 2008).
Immunotoxicity and Health Concerns
- Immunotoxicity of Perfluorinated Compounds : Perfluorinated compounds (PFCs) have been identified as environmental contaminants that may impact cell-mediated and humoral immunity. Research suggests a link between PFCs and decreased immune function, emphasizing the need for further studies on their immunotoxic effects (Corsini et al., 2014).
Propriétés
IUPAC Name |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F9O/c7-3(8,2-1-16-2)4(9,10)5(11,12)6(13,14)15/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHCBVYZWRKFLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F9O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379702 |
Source


|
| Record name | Nonafluorobutylepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,2,2,3,3,4,4,4-Nonafluorobutyl)oxirane | |
CAS RN |
89807-87-4 |
Source


|
| Record name | Nonafluorobutylepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Difluoro-3-(heptafluoropropyl)-1,2-propenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)




![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)
![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)


![1-[(4-Tert-butylphenyl)sulfonyl]piperazine](/img/structure/B1272876.png)

![3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]benzoic acid](/img/structure/B1272882.png)
